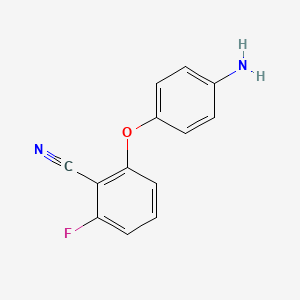

2-(4-Aminophenoxy)-6-fluorobenzonitrile

Overview

Description

“2-(4-Aminophenoxy)-6-fluorobenzonitrile” is a compound that contains several functional groups: an amino group (-NH2), an ether group (-O-), a nitrile group (-CN), and a fluorine atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzene ring (from the phenoxy group), a nitrile group, and a fluorine atom. The electron-withdrawing nature of the nitrile group and the fluorine atom could potentially influence the electronic properties of the molecule .

Chemical Reactions Analysis

The presence of the amino group, the ether group, and the nitrile group in “this compound” suggests that it could participate in a variety of chemical reactions. For example, the amino group could engage in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the polar nitrile group and the polarizable benzene ring could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis of Complex Compounds

- The compound is used in the synthesis of complex organic structures like 2,4-diaminoquinazolines. This process involves the reaction of 2,6-difluorobenzonitrile with guanidine carbonate, indicating the potential of 2-(4-Aminophenoxy)-6-fluorobenzonitrile in similar syntheses (Hynes et al., 1988).

Chemical Synthesis Optimization

- In the chemical synthesis of 3-Bromo-2-fluorobenzoic acid, 2-amino-6-fluorobenzonitrile acts as a precursor. This indicates its role in the synthesis of benzoic acid derivatives, showcasing its versatility in organic chemistry (Zhou Peng-peng, 2013).

Development of Aromatic Polyamides

- Aromatic polyamides with potential applications in materials science are synthesized using derivatives of this compound. These polyamides exhibit high solubility and thermal stability, making them suitable for industrial applications (Chin‐Ping Yang et al., 1999).

Novel Reaction Pathways

- The compound's derivatives are used in exploring new chemical reactions, such as the halodeboronation of aryl boronic acids. This highlights its role in advancing organic chemistry methodologies (Ronald H. Szumigala et al., 2004).

Investigation of Electronic Properties

- Studies on monofluorobenzonitriles, closely related to this compound, help in understanding the structural and electronic properties of these compounds. Such research is crucial in material science and electronic engineering (M. Ribeiro da Silva et al., 2012).

CO2 Chemical Fixation

- The compound plays a role in the chemical fixation of CO2, demonstrating its potential application in environmental chemistry and sustainable practices (Toshihiro Kimura et al., 2012).

Corrosion Inhibition

- Its derivatives are investigated for their corrosion inhibition properties, suggesting its application in material protection and engineering (C. Verma et al., 2015).

Medicinal Chemistry

- The compound finds application in the synthesis of biologically active compounds, indicating its potential in pharmaceutical research (Govindharaju Govindharaju R et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity and antitumor activity , suggesting potential targets could be microbial cells or tumor cells.

Mode of Action

Related compounds have been shown to interact with their targets through membrane perturbation and intracellular interactions . This could potentially lead to disruption of essential cellular processes, resulting in the inhibition of microbial growth or tumor cell proliferation.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells or tumor cells, leading to their inhibition or death .

Pharmacokinetics

Similar compounds have shown nonlinear oral pharmacokinetics in humans . This suggests that the compound’s bioavailability could be influenced by factors such as dose, rate of absorption, and extent of absorption.

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may lead to disruption of essential cellular processes in microbial cells or tumor cells, resulting in their inhibition or death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Aminophenoxy)-6-fluorobenzonitrile. For instance, the presence of other compounds, pH, temperature, and other environmental conditions could potentially affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name |

2-(4-aminophenoxy)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-12-2-1-3-13(11(12)8-15)17-10-6-4-9(16)5-7-10/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIYONKOBSTSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

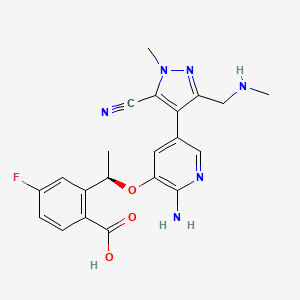

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

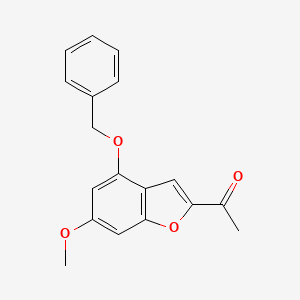

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)